3-Amino-4-chloro-3'-(trifluoromethyl)benzanilide
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Overview
Description
3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that features a benzamide core substituted with amino, chloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and 4-chlorobenzoic acid.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting 3-(trifluoromethyl)aniline with 4-chlorobenzoic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide may involve large-scale batch reactors where the reaction conditions are optimized for yield and efficiency. Continuous flow reactors may also be employed to enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and chloro groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-chlorobenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-amino-4-chlorobenzamide: Similar structure but without the trifluoromethyl group, affecting its lipophilicity and reactivity.
N-(3-trifluoromethylphenyl)benzamide: Lacks the amino and chloro groups, leading to different interactions with biological targets.
Uniqueness
3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of all three functional groups (amino, chloro, and trifluoromethyl), which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C14H10ClF3N2O |
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Molecular Weight |
314.69 g/mol |
IUPAC Name |
3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H10ClF3N2O/c15-11-5-4-8(6-12(11)19)13(21)20-10-3-1-2-9(7-10)14(16,17)18/h1-7H,19H2,(H,20,21) |
InChI Key |
MUUDGWZZNIOULL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)N)C(F)(F)F |
Origin of Product |
United States |
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